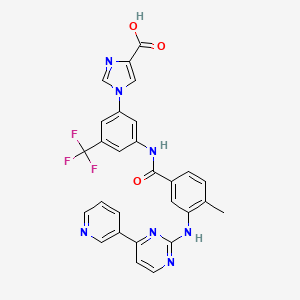

![molecular formula C98H64N4 B3324147 1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene CAS No. 1807549-78-5](/img/structure/B3324147.png)

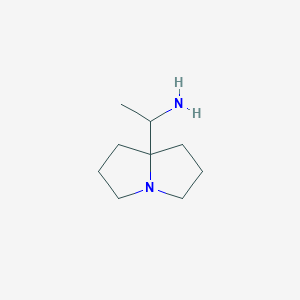

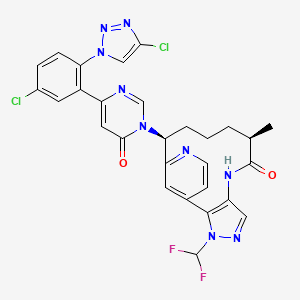

1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene

Overview

Description

1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene, commonly known as CzTE, is a conjugated organic molecule that has gained significant attention in the field of organic electronics due to its unique optical and electronic properties. CzTE has shown promising applications in various fields, including optoelectronics, photovoltaics, and organic light-emitting diodes (OLEDs).

Scientific Research Applications

Electrochromic Polymer Development

1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene (TCP) has been used to synthesize a novel electrochromic polymer, Poly-1,1,2,2-tetrakis(4-9H-carbazol-9-yl)phenyl)ethene (P(TCP)), which exhibits significant changes in color and optical properties under various electrochemical conditions. This polymer can rapidly switch colors, demonstrating potential for electrochromic device applications (Carbas et al., 2016).

Photoluminescence and Aggregation-Induced Emission

Research has shown that derivatives of this compound exhibit unique optical properties, such as aggregation-induced emission (AIE) and efficient photoluminescence in the solid state. These properties make them ideal for applications in light-emitting devices (Zhang et al., 2015).

Porous Polymer Films with High Emission Efficiency

This compound has been utilized in the development of porous polymer films exhibiting high fluorescence efficiency, which overcomes challenges in the field of conjugated porous polymers (CPPs). These films, derived from the electropolymerization of the compound, display promising properties for photofunctional applications (Zhang et al., 2020).

Luminescent Metal-Organic Frameworks

A metal-organic framework (MOF) using a ligand based on this compound has been synthesized. This MOF exhibits strong fluorescence and can be used for sensing volatile organic compounds, highlighting its potential in chemical sensing applications (Liu et al., 2015).

Fluorescent pH Sensor Development

The compound has been integrated into the design of fluorescent pH sensors, demonstrating a reversible switch between emissive and non-emissive states. This property enables it to function as a sensor for detecting acidic and basic environments, both in solution and in the solid state (Yang et al., 2013).

Artificial Light-Harvesting Systems

Tetraphenylethene-based supramolecular coordination frameworks have been created using derivatives of this compound. These frameworks exhibit aggregation-induced emission (AIE) properties and have been successfully used as platforms for developing artificial light-harvesting materials. Their application in cancer cell imaging demonstrates their potential in biomedical research (Wang et al., 2020).

Mechanism of Action

Target of Action

The primary target of 1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene (TCPE) is the photoelectrochemical (PEC) process . TCPE is an aggregation-induced emission (AIE) active molecule, which has emerged as a unique and important functional material .

Mode of Action

TCPE interacts with its target through a process called electropolymerization . In this process, Au nanoparticles (AuNPs) are electrodeposited on an indium tin oxide (ITO) electrode, and AIE-active TCPE is then electropolymerized to obtain a PTCPE/AuNPs/ITO photoanode . The interaction results in the formation of a robust photoanode that can efficiently absorb light and generate photocurrent .

Biochemical Pathways

The action of TCPE affects the PEC hydrogen production pathway . The broadened light absorption range of PTCPE versus the monomer, the quenching of PTCPE fluorescence via the efficient electron transfer from the lowest unoccupied molecular orbital of PTCPE to AuNPs, and the consumption of the photogenerated holes on the highest occupied molecular orbital of PTCPE by ascorbic acid (AA), all contribute to the improvement of the separation and transfer of photogenerated charges .

Result of Action

The result of TCPE’s action is the production of a high photocurrent density . Under 100 mW cm-2 AM 1.5G simulated sunlight irradiation at a bias of 0 V vs RHE in 0.5 M aqueous Na2SO4 containing 0.1 M AA, the photocurrent density of the PTCPE/AuNPs/ITO photoanode was 1.32 mA cm-2 .

Action Environment

Environmental factors such as light intensity and the presence of AA significantly influence the action, efficacy, and stability of TCPE . For instance, under simulated sunlight irradiation, the photocurrent density of the PTCPE/AuNPs/ITO photoanode increases . Furthermore, the presence of AA in the aqueous solution improves the separation and transfer of photogenerated charges, enhancing the PEC performance .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene are still being explored. It has been used in photoelectrochemistry (PEC) for hydrogen production . The TCPE interacts with gold nanoparticles (AuNPs) in this process . The interaction involves efficient electron transfer from the lowest unoccupied molecular orbital of TCPE to AuNPs .

Cellular Effects

Its role in photoelectrochemistry suggests potential impacts on cellular processes that involve electron transfer .

Molecular Mechanism

The molecular mechanism of 1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene involves its AIE property and its interaction with other molecules like AuNPs . The broadened light absorption range of TCPE, the quenching of TCPE fluorescence via the efficient electron transfer, and the consumption of the photogenerated holes can improve the separation and transfer of photogenerated charges .

properties

IUPAC Name |

9-[4-[4-[1,2,2-tris[4-(4-carbazol-9-ylphenyl)phenyl]ethenyl]phenyl]phenyl]carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H64N4/c1-9-25-89-81(17-1)82-18-2-10-26-90(82)99(89)77-57-49-69(50-58-77)65-33-41-73(42-34-65)97(74-43-35-66(36-44-74)70-51-59-78(60-52-70)100-91-27-11-3-19-83(91)84-20-4-12-28-92(84)100)98(75-45-37-67(38-46-75)71-53-61-79(62-54-71)101-93-29-13-5-21-85(93)86-22-6-14-30-94(86)101)76-47-39-68(40-48-76)72-55-63-80(64-56-72)102-95-31-15-7-23-87(95)88-24-8-16-32-96(88)102/h1-64H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDBUXSIRZWSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)C(=C(C6=CC=C(C=C6)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H64N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B3324068.png)

![Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B3324080.png)